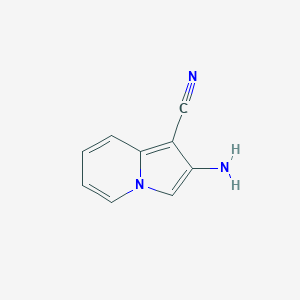

2-Aminoindolizine-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

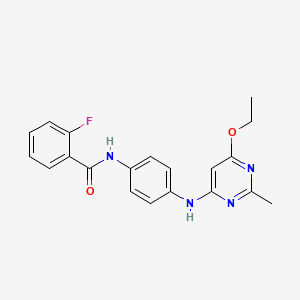

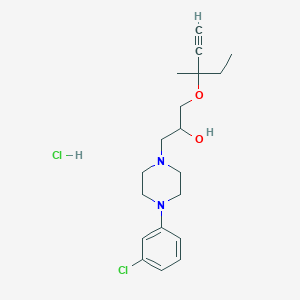

2-Aminoindolizine-1-carbonitrile is a chemical compound with the molecular formula C9H7N3 and a molecular weight of 157.17 . Its IUPAC name is 2-amino-1-indolizinecarbonitrile .

Synthesis Analysis

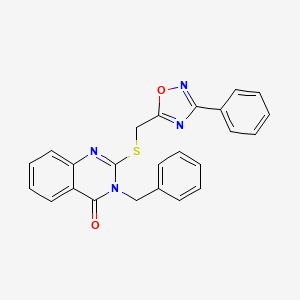

The synthesis of new pyrimido[5,4-a]indolizines by reaction of this compound or ethyl 2-aminoindolizine-1-carboxylate with various electrophilic reagents has been described . The structure of the products was confirmed by their elemental analysis and IR, 1H NMR, and mass spectra .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7N3/c10-5-7-8(11)6-12-4-2-1-3-9(7)12/h1-4,6H,11H2 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis

The synthesis of new pyrimido[5,4-a]indolizines by reaction of this compound or ethyl 2-aminoindolizine-1-carboxylate with various electrophilic reagents has been described . The structure of the products was confirmed by their elemental analysis and IR, 1H NMR, and mass spectra .Applications De Recherche Scientifique

Synthesis of New Pyrimido[5,4-a]Indolizines

2-Aminoindolizine-1-carbonitrile has been used in the synthesis of new pyrimido[5,4-a]indolizines. This synthesis involves reacting this compound with various electrophilic reagents. The resulting products have been characterized by elemental analysis, IR, 1H NMR, and mass spectra. Additionally, these compounds have undergone preliminary antimicrobial screening, suggesting potential applications in antimicrobial studies (Osama I. Abd El-Salam, 2000).

Preparation of Nitrogen-Bridged Heterocycles

This compound has been utilized in the preparation of new nitrogen-bridged heterocycles, specifically 2,4-diarylpyrido[2,3-b]indolizine-10-carbonitrile derivatives. This process has shown improved yields when using an excess of acetophenones, highlighting the compound's versatility in heterocyclic chemistry (A. Kakehi, H. Suga, S. Sato, 2009).

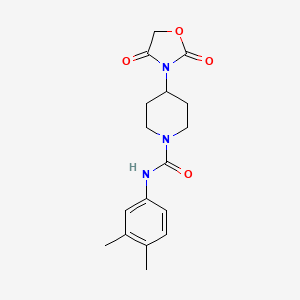

Electrochemical Sensor Applications

A novel application of this compound derivatives is in the development of electrochemical sensors. Specifically, these compounds have been used to synthesize gold nanoparticle-decorated, redox-active layers for the detection of hydrazine. This application demonstrates the potential of this compound in the creation of sensitive and selective sensors for chemical analysis (M. Taei, H. Salavati, S. Banitaba, Leili Shahidi, 2017).

One-Pot Synthesis of Polysubstituted Indolizines

This compound serves as a key component in the one-pot synthesis of polysubstituted indolizines. This synthesis process involves a Michael addition followed by an acid-catalyzed electrophilic cyclization, leading to the creation of various substituted indolizines. Such synthetic strategies are important for the development of complex organic molecules with potential pharmaceutical applications (Murat Kucukdisli, T. Opatz, 2013).

Mécanisme D'action

Target of Action

Indolizine derivatives, which include 2-aminoindolizine-1-carbonitrile, have been found to interact with various biological targets .

Mode of Action

It has been suggested that indolizine derivatives, including this compound, may act as phosphatase inhibitors . This implies that the compound could interact with its targets, leading to changes in the activity of certain enzymes, which in turn could affect various biological processes.

Biochemical Pathways

Given the potential phosphatase inhibitory activity of indolizine derivatives , it can be inferred that the compound might influence pathways involving phosphatases. These enzymes play crucial roles in many cellular processes, including signal transduction, cell cycle regulation, and apoptosis.

Result of Action

Given the potential phosphatase inhibitory activity of indolizine derivatives , it can be inferred that the compound might influence various cellular processes regulated by these enzymes.

Analyse Biochimique

Biochemical Properties

Indole derivatives, such as 2-Aminoindolizine-1-carbonitrile, have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new derivatives with potential therapeutic applications .

Molecular Mechanism

Indole derivatives are known to interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Propriétés

IUPAC Name |

2-aminoindolizine-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-7-8(11)6-12-4-2-1-3-9(7)12/h1-4,6H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPJGCRDTIPKJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2C=C1)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-1,3-dimethyl-6-(2-methylpiperidine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3015388.png)

![1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B3015390.png)

![benzyl 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3015395.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide](/img/structure/B3015399.png)

![2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B3015407.png)